molecular formula C9H20O5S B14202882 11,11-Dioxo-2,5,8-trioxa-11lambda~6~-thiatridecane CAS No. 848646-72-0

11,11-Dioxo-2,5,8-trioxa-11lambda~6~-thiatridecane

Cat. No.: B14202882
CAS No.: 848646-72-0
M. Wt: 240.32 g/mol
InChI Key: QWBZGSOLNLWZRF-UHFFFAOYSA-N
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Description

Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple ethoxy groups and a sulfone functional group. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone typically involves the reaction of triethylene glycol monomethyl ether with ethyl sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the sulfone linkage.

Industrial Production Methods

On an industrial scale, the production of Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can react with the ethoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone is utilized in various scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and as a solvent in certain reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone exerts its effects involves interactions with various molecular targets. The sulfone group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its role as a reagent and in its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Triethylene glycol monomethyl ether: Similar in structure but lacks the sulfone group.

    Ethyl sulfonyl chloride: Contains the sulfone group but lacks the ethoxy chains.

    Methoxytriethylene glycol: Similar ethoxy chain structure but without the sulfone group.

Uniqueness

Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone is unique due to the combination of its ethoxy chains and sulfone group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both solubility and stability.

Properties

CAS No.

848646-72-0

Molecular Formula

C9H20O5S

Molecular Weight

240.32 g/mol

IUPAC Name

1-[2-(2-ethylsulfonylethoxy)ethoxy]-2-methoxyethane

InChI

InChI=1S/C9H20O5S/c1-3-15(10,11)9-8-14-7-6-13-5-4-12-2/h3-9H2,1-2H3

InChI Key

QWBZGSOLNLWZRF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCOCCOCCOC

Origin of Product

United States

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